molecular formula C15H17NO3 B13551161 6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B13551161
M. Wt: 259.30 g/mol
InChI Key: MANMRCKCNGUAPK-UHFFFAOYSA-N
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Description

6-(3,5-Dimethoxyphenyl)-2-oxaspiro[33]heptane-6-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the cyclization process. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can be compared with other spirocyclic compounds such as:

    2-azaspiro[3.3]heptane: Known for its use in medicinal chemistry.

    2-oxa-6-azaspiro[3.3]heptane: Used as a building block in drug development. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C15H17NO3/c1-17-12-3-11(4-13(5-12)18-2)15(8-16)6-14(7-15)9-19-10-14/h3-5H,6-7,9-10H2,1-2H3

InChI Key

MANMRCKCNGUAPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2(CC3(C2)COC3)C#N)OC

Origin of Product

United States

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